

Application Notes & Protocols for UV Spectrophotometric Estimation of Abacavir Sulfate in Tablets

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Compound of Interest

Compound Name: Abacavir Sulfate

Cat. No.: B192911

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These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of **Abacavir Sulfate** in pharmaceutical tablet formulations using UV-Visible Spectrophotometry. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis.

Introduction

Abacavir Sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of its pharmaceutical dosage forms. UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs). This document outlines a validated UV spectrophotometric method for the estimation of **Abacavir Sulfate** in tablets, detailing the required instrumentation, reagents, and a step-by-step protocol. The method is based on the principle that **Abacavir Sulfate** exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Principle of the Method

The fundamental principle behind this method is the measurement of the absorbance of a solution containing **Abacavir Sulfate** at its wavelength of maximum absorbance (λ_{max}). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a series of standard solutions of known

concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of **Abacavir Sulfate** in a tablet formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Instrumentation and Materials

- Instrumentation: A UV-Visible double beam spectrophotometer with a 1 cm quartz cuvette is required.
- Reagents and Chemicals:
 - **Abacavir Sulfate** reference standard
 - Methanol (AR Grade)[3]
 - Distilled Water[1]
 - Commercially available **Abacavir Sulfate** tablets
 - Other solvents as per the selected method (e.g., 0.1N HCl, 15% Phosphoric Acid, pH 7.4 Phosphate Buffer)[1][4][5]
- Apparatus:
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes (1 mL, 5 mL, 10 mL)
 - Analytical balance
 - Sonicator
 - Whatman filter paper No. 41[1][4]

Experimental Protocols

The following protocols are based on established and validated methods for the UV spectrophotometric estimation of **Abacavir Sulfate**.

The choice of solvent is critical as it can influence the absorbance spectrum of the analyte.

Abacavir Sulfate is soluble in various solvents, including methanol, 0.1N HCl, and a mixture of 15% phosphoric acid and distilled water.[1][3][4]

Protocol:

- Prepare a dilute solution of **Abacavir Sulfate** (approximately 10 µg/mL) in the chosen solvent (e.g., Methanol).
- Scan the solution over a wavelength range of 200-400 nm using the UV-Visible spectrophotometer with the solvent as a blank.
- The wavelength at which the maximum absorbance is observed is the λ_{max} . For **Abacavir Sulfate**, λ_{max} is typically observed in the range of 283-296 nm depending on the solvent used.[1][4]

Protocol:

- Accurately weigh 50 mg of **Abacavir Sulfate** reference standard and transfer it to a 50 mL volumetric flask.[3]
- Dissolve the standard in a small amount of the selected solvent (e.g., Methanol).
- Make up the volume to 50 mL with the solvent to obtain a standard stock solution of 1000 µg/mL.[3]
- From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the same solvent.

Protocol:

- From the working standard solution (100 µg/mL), pipette out aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.
- Dilute each flask to the mark with the solvent to obtain final concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.
- Measure the absorbance of each solution at the determined λ_{max} against the solvent blank.

- Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

Protocol:

- Weigh and powder twenty tablets of a commercial formulation of **Abacavir Sulfate**.[\[2\]](#)
- Accurately weigh a quantity of the tablet powder equivalent to 100 mg of **Abacavir Sulfate** and transfer it to a 100 mL volumetric flask.[\[2\]](#)[\[4\]](#)
- Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.[\[2\]](#)
- Make up the volume to 100 mL with the solvent and filter the solution through Whatman filter paper No. 41.[\[1\]](#)[\[4\]](#)
- From the filtrate, dilute the solution with the solvent to obtain a final concentration within the linearity range (e.g., 15 µg/mL).

Protocol:

- Measure the absorbance of the final sample solution at the λ_{max} against the solvent blank.
- Determine the concentration of **Abacavir Sulfate** in the sample solution from the calibration curve.
- Calculate the amount of **Abacavir Sulfate** per tablet using the following formula: Amount of Drug per Tablet (mg) = $(C \times D \times W_{\text{avg}}) / W_{\text{sample}}$ Where:
 - C = Concentration of **Abacavir Sulfate** from the calibration curve (µg/mL)
 - D = Dilution factor
 - W_{avg} = Average weight of one tablet (mg)
 - W_{sample} = Weight of tablet powder taken (mg)

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Summary of Different UV Spectrophotometric Methods

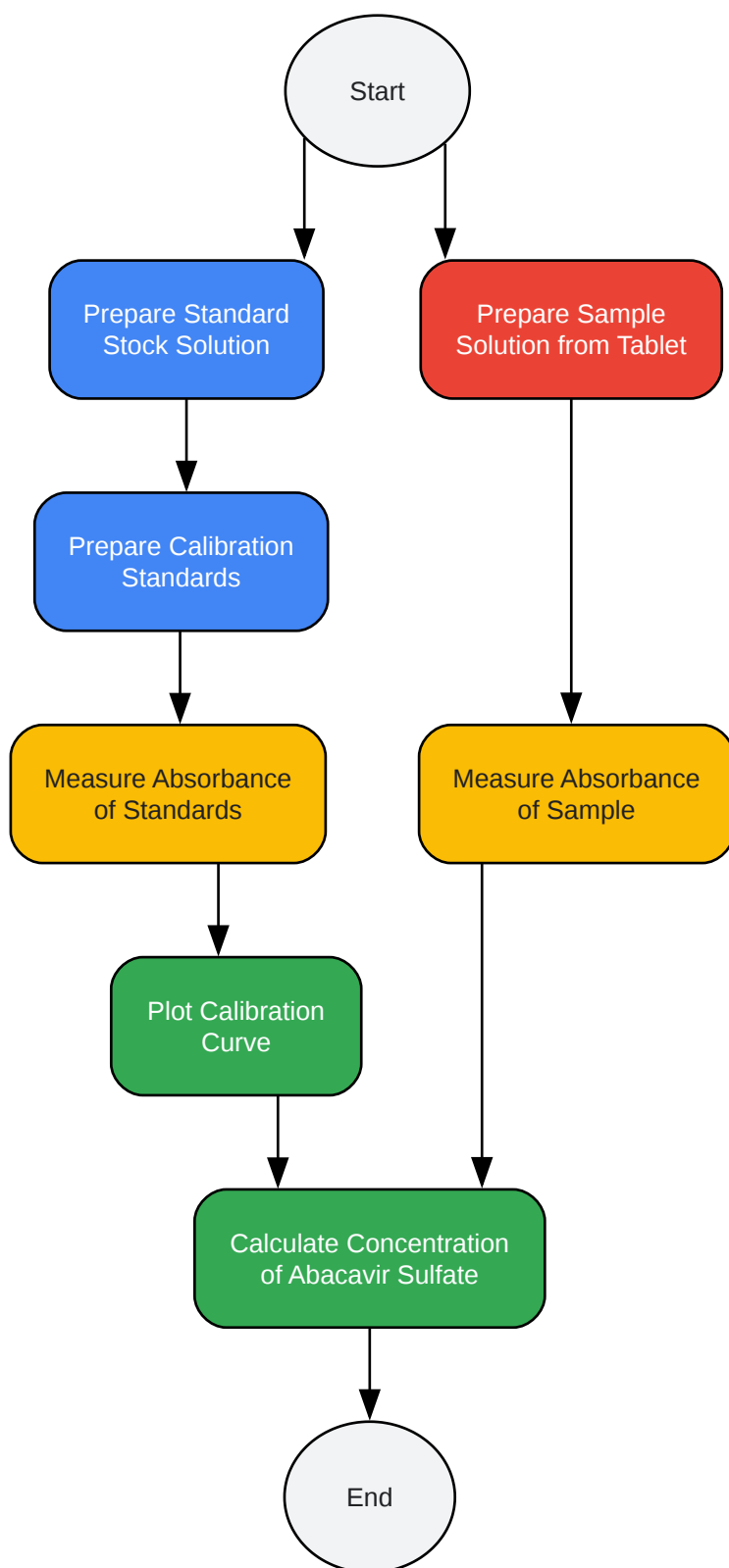
Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	15% Phosphoric Acid & Distilled Water[1]	0.1N HCl[4]	pH 7.4 Phosphate Buffer[5]	Methanol[3]
λ_{max} (nm)	283[1]	296[4]	285[5]	Not specified
Linearity Range ($\mu\text{g/mL}$)	5-30[1]	2-16[4]	Not specified	Not specified
Correlation Coefficient (r^2)	0.9998[1]	0.999[4]	0.9999[5]	Not specified

Table 2: Method Validation Parameters

Parameter	Reported Value	Reference
Accuracy (% Recovery)	99.94% - 100.2%	[6]
	99.61% - 99.92%	[4]
	100.38 \pm 0.29%	[5]
Precision (%RSD)	< 2	[4]
Limit of Detection (LOD)	0.5671 $\mu\text{g/mL}$	[1]
	0.1281 $\mu\text{g/mL}$	[4]
	0.1074 $\mu\text{g/mL}$	[5]
Limit of Quantification (LOQ)	1.7187 $\mu\text{g/mL}$	[1]
	0.3843 $\mu\text{g/mL}$	[4]
	0.3257 $\mu\text{g/mL}$	[5]

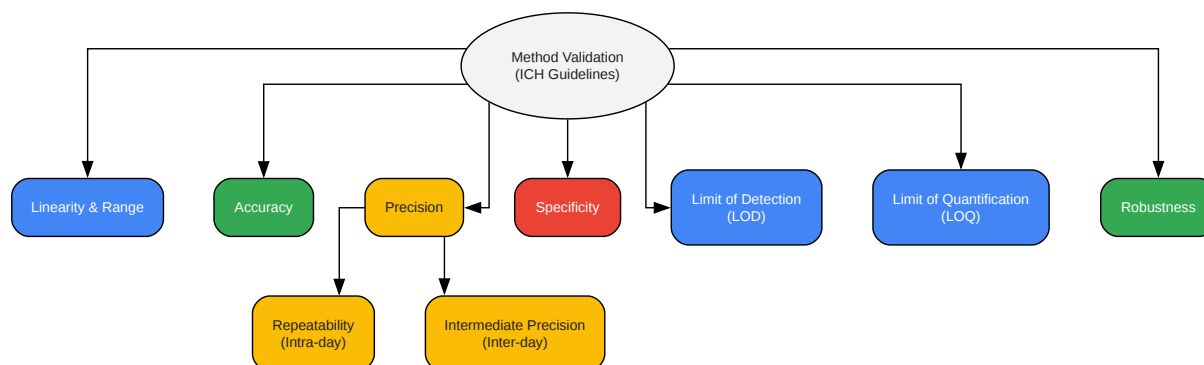
Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.



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Caption: Experimental workflow for **Abacavir Sulfate** estimation.



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Caption: Logical relationship of method validation parameters.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the routine quality control analysis of **Abacavir Sulfate** in tablet formulations. The method is economical as it does not require expensive instrumentation or reagents. The validation data confirms that the method is reliable and can be successfully applied for the intended purpose in a pharmaceutical setting.

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